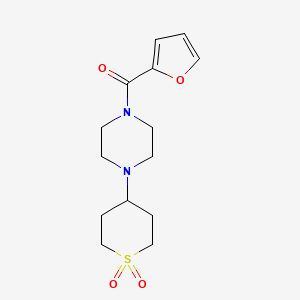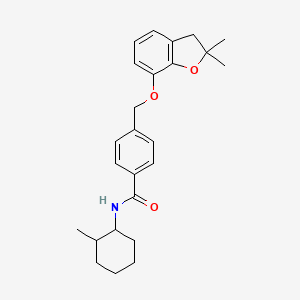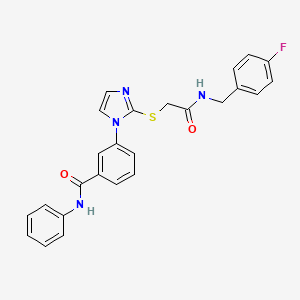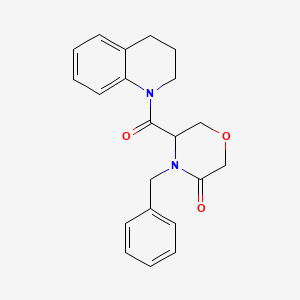
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(furan-2-yl)methanone, also known as TDTP, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
The furan and piperazine moieties of the compound are significant in medicinal chemistry. They are often used in the design of molecules with potential therapeutic effects. For instance, furan derivatives have been explored for their antimicrobial properties , while piperazine is a common fragment in molecules designed to target central nervous system disorders . This compound could serve as a scaffold for developing new drugs with improved efficacy and reduced side effects.
Antimicrobial Agents
Derivatives of this compound have shown promise as potent antimicrobial agents. The synthesis of fluoroquinolone derivatives with similar moieties has led to compounds with strong bactericidal effects against Gram-negative species, which could be crucial in addressing antibiotic resistance .
Anti-Tubercular Activity
Compounds with structural similarities have been synthesized and evaluated for their anti-tubercular activity. Given the urgent need for new and effective anti-TB drugs, this compound could be a valuable lead for the development of novel treatments against Mycobacterium tuberculosis .
Agricultural Chemicals
The compound’s derivatives could be used in the synthesis of agrochemicals. Piperazine derivatives, for example, are important intermediates in the production of pesticides and herbicides, which play a crucial role in crop protection and yield improvement .
Materials Science
In materials science, the compound could be utilized to create novel polymers or coatings with unique properties. Furan derivatives are known for their application in producing resins and lacquers, which are essential in various industrial processes .
Environmental Science
The compound’s derivatives could be explored for environmental applications, such as the development of biodegradable materials or chemicals that can help in pollution control. The pursuit of sustainable and eco-friendly materials makes this an area of significant interest .
Energy Sector
In the energy sector, the compound could contribute to the synthesis of materials for energy storage or conversion. The structural features of furan derivatives have potential applications in the development of biofuels and other renewable energy sources .
Chemical Synthesis
Lastly, this compound can be a key intermediate in chemical synthesis, aiding in the production of a wide range of organic molecules. Its versatility could lead to the discovery of new synthetic pathways and the creation of complex molecules with diverse applications .
Mecanismo De Acción
Target of Action
It’s worth noting that furan derivatives and piperazine compounds have been found to interact with a variety of targets, including mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, and calcium channel blockers .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. The furan and piperazine moieties in the compound suggest potential interactions with various receptors and enzymes, leading to diverse biological effects .
Biochemical Pathways
Given the broad range of targets associated with furan and piperazine derivatives, it’s likely that multiple biochemical pathways could be influenced .
Pharmacokinetics
The presence of the furan ring in the compound is known to improve pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Given the broad range of potential targets, it’s likely that the compound could have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c17-14(13-2-1-9-20-13)16-7-5-15(6-8-16)12-3-10-21(18,19)11-4-12/h1-2,9,12H,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMOPRGNIBWBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(furan-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate](/img/structure/B2901455.png)
![2-(benzylthio)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2901456.png)
![1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2901459.png)

![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2901463.png)
![2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2901467.png)


![2-[2-(2-Ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2901472.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,4,5-triethoxyphenyl)methanone](/img/structure/B2901474.png)
![2-[3-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2901476.png)
